molecular formula C14H25BO2 B2702375 2-(1-Cyclohexylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 251928-76-4

2-(1-Cyclohexylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2702375
CAS RN: 251928-76-4
M. Wt: 236.16
InChI Key: OMCOUZHMRUKCRO-UHFFFAOYSA-N
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Description

This compound is a type of organoborane, which are chemical compounds of boron and carbon that are of interest in synthetic organic chemistry. Organoboranes are used in organic synthesis for the formation of C-C, C-N, and C-O bonds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, organoboranes are typically synthesized through hydroboration, which involves the addition of borane (BH3) to an alkene .


Molecular Structure Analysis

The compound likely contains a cyclohexyl group attached to a vinyl group, and a dioxaborolane ring with four methyl groups attached. The exact 3D conformation would depend on the specific arrangement of these groups .


Chemical Reactions Analysis

Organoboranes are known to undergo several types of reactions, including oxidation, reduction, and substitution reactions . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, organoboranes are typically colorless or pale-yellow liquids that are stable under normal conditions .

Scientific Research Applications

Allylation in Organic Synthesis

One significant application of 1,3,2-dioxaborolane derivatives is in organic synthesis, specifically as an allylating agent for producing homoallylic alcohols and amines (Ramachandran & Gagare, 2010). These compounds are crucial in various synthetic routes and have diverse applications in medicinal chemistry.

Inhibitory Activity Against Serine Proteases

Compounds like 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes have shown inhibitory activity against serine proteases, including thrombin. This property makes them potentially useful in the study of blood coagulation and related disorders (Spencer et al., 2002).

Catalyst-Transfer Polymerization

In polymer chemistry, the catalyst-transfer Suzuki-Miyaura coupling polymerization technique utilizes monomers like 2-(4-hexyl-5-iodo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to produce polymers with narrow molecular weight distributions and high regioregularity, important for materials science and engineering applications (Yokozawa et al., 2011).

Synthesis of Novel Boron-Containing Compounds

Novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives have been synthesized, which are significant for the development of boron-capped polyenes. These compounds are being explored for potential applications in new materials for LCD technology and therapeutic agents for neurodegenerative diseases (Das et al., 2015).

In Organometallic Synthesis

The compound has been used in the development of new building blocks for the synthesis of silicon-based drugs and odorants. This includes alternative syntheses of compounds like disila-bexarotene, demonstrating its versatility in organometallic chemistry (Büttner et al., 2007).

Electrophilic Substitution Reactions

Electrochemical studies of sulfur-containing organoboron compounds, including derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have shown unique properties like lower oxidation potentials compared to organoboranes. This opens up potential applications in electrophilic substitution reactions (Tanigawa et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific reaction being carried out. For example, in a substitution reaction, the boron atom would typically act as a Lewis acid, accepting a pair of electrons from a Lewis base .

Safety and Hazards

While specific safety data for this compound was not found, organoboranes are generally considered to be hazardous and should be handled with care. They can be toxic if ingested or inhaled, and can cause burns on contact with the skin .

Future Directions

The use of organoboranes in organic synthesis is a well-established field with many potential areas for future research. This could include the development of new synthetic methods using this compound, or the exploration of its potential applications in the synthesis of complex organic molecules .

properties

IUPAC Name

2-(1-cyclohexylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25BO2/c1-11(12-9-7-6-8-10-12)15-16-13(2,3)14(4,5)17-15/h12H,1,6-10H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCOUZHMRUKCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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